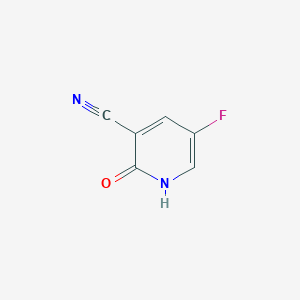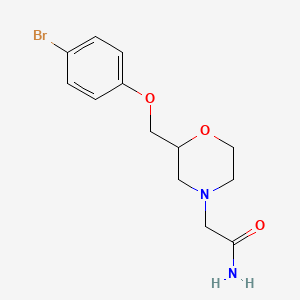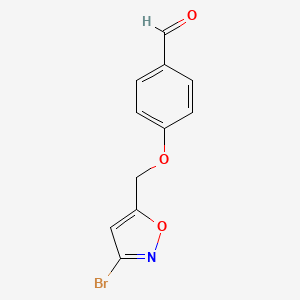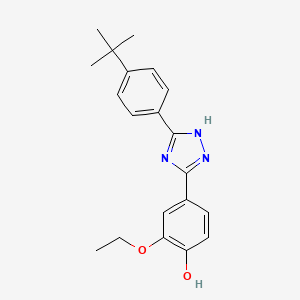
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and an ethoxyphenol moiety
Vorbereitungsmethoden
The synthesis of 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Industrial production methods may involve large-scale reactions using similar catalytic processes but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides
Wissenschaftliche Forschungsanwendungen
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The triazole ring and phenolic hydroxyl group are key functional groups that contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol include:
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group but lacking the triazole and ethoxyphenol moieties.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with a tert-butyl group and a phenyl ring, used in targeted protein degradation.
4,4’-Di-tert-butylbiphenyl: A biphenyl compound with tert-butyl groups, used in various chemical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H23N3O2 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C20H23N3O2/c1-5-25-17-12-14(8-11-16(17)24)19-21-18(22-23-19)13-6-9-15(10-7-13)20(2,3)4/h6-12,24H,5H2,1-4H3,(H,21,22,23) |
InChI-Schlüssel |
DYDWKAAUDMOPCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


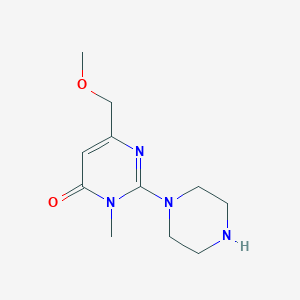
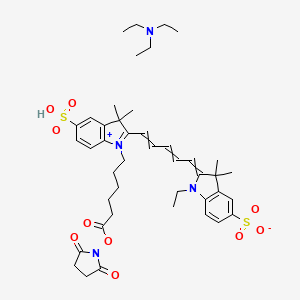

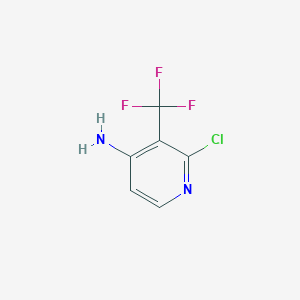
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
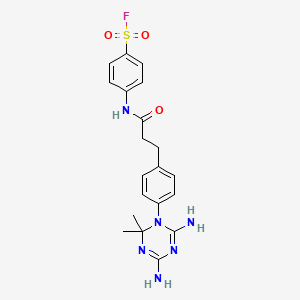
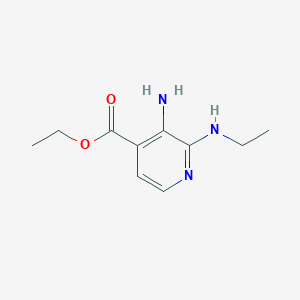
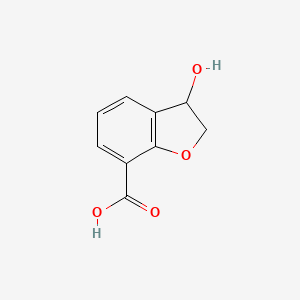
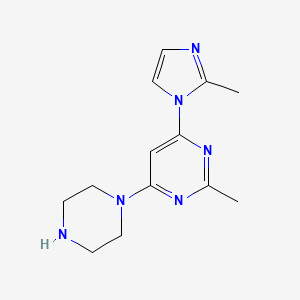
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

